N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound is part of the pyrazole family, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative in the presence of a base. The resulting pyrazole ring is then functionalized with the appropriate substituents, such as chloro and fluoro groups, through halogenation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxamide.
Reduction: Formation of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide amine.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems due to its fluorescent properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is structurally similar to other pyrazole derivatives, such as:
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Uniqueness: What sets this compound apart is its specific combination of substituents, which can lead to unique biological activities and applications. The presence of both chloro and fluoro groups, along with the methoxy group, contributes to its distinct chemical properties.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3O2/c1-25-15-9-23(12-5-3-11(20)4-6-12)22-16(15)17(24)21-14-7-2-10(18)8-13(14)19/h2-9H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMTEPSRMZJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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